molecular formula C25H19Cl2FN2O6 B4000878 2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate

2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate

Cat. No.: B4000878
M. Wt: 533.3 g/mol
InChI Key: UZXDFNQCBPHSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate is a useful research compound. Its molecular formula is C25H19Cl2FN2O6 and its molecular weight is 533.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 532.0604199 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

AMPA Receptor Antagonists

A study explored the structure-activity relationship (SAR) of quinazolin-4-ones as AMPA receptor inhibitors. This research identified new antagonists with potent inhibition capabilities, emphasizing the critical role of the 2-fluorophenyl positioning relative to the quinazolin-4-one ring for activity (Chenard et al., 2001).

Cytotoxic Evaluation

Another study synthesized quinazolinone-1, 3, 4-oxadiazole derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. A specific compound demonstrated remarkable cytotoxic activity, highlighting the potential of quinazolinone derivatives in cancer therapy (Hassanzadeh et al., 2019).

Chemical Sensors

Quinazolinone derivatives have also been used to develop sensitive optochemical sensors. A study utilized 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) as a fluoroionophore for Fe(3+) detection, demonstrating its efficiency in determining iron ions in pharmaceutical samples (Xiaobing Zhang et al., 2007).

Anticonvulsant Activity

Research on 4(3H)-quinazolinones related to methaqualone identified compounds with significant anticonvulsant activity, providing insights into their potential therapeutic uses (Wolfe et al., 1990).

Synthesis and Biological Activity

Quinazolinones are synthesized for a broad spectrum of biological activities. For example, the facile synthesis of 3-(thiphenoxy/phenoxy)-4-phenyl-l,2-dihydro-2-quinolinones aimed to explore their antibacterial properties, reflecting the structural importance of the quinazolinone moiety in pharmacological applications (Yadav et al., 2000).

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]quinazolin-4-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2.C2H2O4/c24-15-10-11-16(18(25)14-15)22-27-20-8-3-1-6-17(20)23(29)28(22)12-5-13-30-21-9-4-2-7-19(21)26;3-1(4)2(5)6/h1-4,6-11,14H,5,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXDFNQCBPHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CCCOC4=CC=CC=C4F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate
Reactant of Route 2
2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate
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2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate
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2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate
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2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate
Reactant of Route 6
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2-(2,4-dichlorophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone oxalate

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